molecular formula C23H16Br2N2O3 B11988326 Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-70-5

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11988326
CAS No.: 302912-70-5
M. Wt: 528.2 g/mol
InChI Key: LBYACWGMSGLFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms in the structure suggests that it may have unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Bromine Atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine-substituted positions.

    Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may play a crucial role in binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(4-chlorobenzoyl)-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 7-(4-methylbenzoyl)-3-(3-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Methyl groups instead of bromine atoms.

Uniqueness

The presence of bromine atoms in Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties, making it more suitable for specific applications.

Properties

CAS No.

302912-70-5

Molecular Formula

C23H16Br2N2O3

Molecular Weight

528.2 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-16(24)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-17(25)10-15/h3-13H,2H2,1H3

InChI Key

LBYACWGMSGLFNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.